molecular formula C16H15NOS B3061665 5-propylbenzo[b][1,4]benzothiazepin-6-one CAS No. 135810-44-5

5-propylbenzo[b][1,4]benzothiazepin-6-one

Cat. No.: B3061665
CAS No.: 135810-44-5
M. Wt: 269.4 g/mol
InChI Key: ARJSKRFEYLKXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propylbenzo[b][1,4]benzothiazepin-6-one is a chemical compound with the molecular formula C16H15NO3S. It belongs to the class of benzothiazepines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused with a benzene ring.

Preparation Methods

The synthesis of 5-propylbenzo[b][1,4]benzothiazepin-6-one typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . This method allows for the formation of the benzothiazepine ring through a cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-propylbenzo[b][1,4]benzothiazepin-6-one undergoes various chemical reactions, including:

Scientific Research Applications

5-propylbenzo[b][1,4]benzothiazepin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-propylbenzo[b][1,4]benzothiazepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

5-propylbenzo[b][1,4]benzothiazepin-6-one can be compared with other benzothiazepine derivatives, such as:

Properties

CAS No.

135810-44-5

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

5-propylbenzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C16H15NOS/c1-2-11-17-13-8-4-6-10-15(13)19-14-9-5-3-7-12(14)16(17)18/h3-10H,2,11H2,1H3

InChI Key

ARJSKRFEYLKXQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C3C1=O

Key on ui other cas no.

135810-44-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.14 grams of a 50% dispersion of sodium hydride in mineral oil was added to a solution of dibenz[b,f][1,4]thiazepin-11(10H)-one in 10 ml of dimethylformamide. After 15 minutes the mixture was warmed to 50° C. and stirred under argon for one hour. After allowing the mixture to cool to room temperature, 0.34 grams of 1-bromopropane was added slowly. The reaction mixture was stirred for 5 hours, after which time it was quenched with water and the product extracted with diethyl ether. The extracts were washed with a saline solution, dried (anhydrous magnesium sulfate) and concentrated to give a colorless oil which was purified by column chromatography (ethyl acetate/hexane, 5%, 10%, 20%) to provide 0.37 grams (91% of theory) of 10-n-propyl-dibenz[b,f][1,4]thiazepin-11(10H)-one as a white crystalline solid, m.p. 103°-104.5° C.
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